Picenadol

Description

Propriétés

Numéro CAS |

79201-85-7 |

|---|---|

Formule moléculaire |

C16H25NO |

Poids moléculaire |

247.38 g/mol |

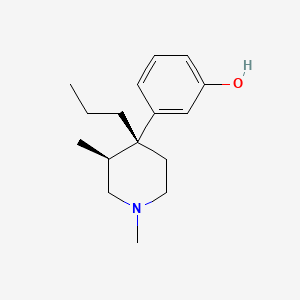

Nom IUPAC |

3-[(3S,4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol |

InChI |

InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m1/s1 |

Clé InChI |

RTOHPIRUUAKHOZ-CZUORRHYSA-N |

SMILES isomérique |

CCC[C@]1(CCN(C[C@H]1C)C)C2=CC(=CC=C2)O |

SMILES canonique |

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |

Synonymes |

Lilly 150720 LY 136595 LY 136596 LY 150720 LY 97435 LY 97436 LY-150720 picenadol picenadol hydrochloride, (trans)-(+)-isomer picenadol hydrochloride, (trans)-(+-)-isomer picenadol hydrochloride, (trans)-(-)-isomer picenadol, (trans)-(+)-isomer picenadol, (trans)-(-)-isome |

Origine du produit |

United States |

Foundational & Exploratory

Picenadol Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a unique opioid analgesic characterized as a mixed agonist-antagonist. It is a racemic mixture of two enantiomers with distinct pharmacological profiles. The (+)-isomer acts as a potent agonist at opioid receptors, while the (-)-isomer functions as an opioid antagonist. This duality contributes to its complex pharmacological effects. An understanding of Picenacol's interaction with opioid receptors is fundamental to its development and clinical application. This guide provides a comprehensive overview of this compound's receptor binding affinity, detailing experimental methodologies and the associated signaling pathways.

Receptor Binding Affinity of this compound

Table 1: Qualitative Receptor Binding Affinity of this compound

| Compound | Mu (µ) Opioid Receptor | Delta (δ) Opioid Receptor | Kappa (κ) Opioid Receptor |

| Racemic this compound | High | High | Low |

| (+)-Picenadol (Agonist) | High | High | Low |

| (-)-Picenadol (Antagonist) | High | High | Low |

Experimental Protocols: Radioligand Binding Assays

The binding affinity of compounds like this compound to opioid receptors is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Key Components and Reagents:

-

Receptor Source: Cell membranes isolated from cell lines (e.g., CHO, HEK293) stably expressing a specific human or rodent opioid receptor subtype (µ, δ, or κ).

-

Radioligands:

-

µ-opioid receptor: [³H]DAMGO (a potent and selective µ-agonist)

-

δ-opioid receptor: [³H]DPDPE (a potent and selective δ-agonist)

-

κ-opioid receptor: [³H]U-69,593 (a potent and selective κ-agonist)

-

-

Test Compound: this compound (racemate, (+)-isomer, or (-)-isomer) at varying concentrations.

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is commonly used.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) is used to determine the amount of radioligand that binds non-specifically to components other than the receptor.

-

Filtration System: A cell harvester and glass fiber filters are used to separate the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

General Protocol for Competitive Radioligand Binding Assay:

-

Incubation: In a series of tubes or a microplate, the receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). Control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand) are also prepared.

-

Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathways

Mu, delta, and kappa opioid receptors are all G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Activation of these receptors by an agonist, such as the (+)-enantiomer of this compound, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia and other opioid effects.

Canonical G-Protein Signaling Pathway:

-

Agonist Binding: An opioid agonist binds to the receptor, causing a conformational change.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.

-

G-Protein Dissociation: The G-protein dissociates into its Gα-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gα-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

-

In addition to the canonical G-protein pathway, opioid receptors can also signal through the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades.

Caption: Canonical G-protein signaling pathway of opioid receptors.

Conclusion

This compound's unique pharmacological profile as a mixed agonist-antagonist is rooted in its differential activity at opioid receptors. Its high affinity for µ and δ receptors underlies its analgesic properties. A thorough understanding of its receptor binding characteristics, obtainable through standardized radioligand binding assays, is crucial for the continued exploration of its therapeutic potential and the development of novel analgesics with improved safety profiles. The elucidation of its engagement with specific signaling pathways will further refine our understanding of its mechanism of action.

An In-depth Technical Guide to the Pharmacology of Picenadol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetically derived opioid analgesic belonging to the 4-phenylpiperidine class of compounds. Developed in the 1970s, it exhibits a unique pharmacological profile as a mixed agonist-antagonist. This duality arises from the fact that this compound is a racemic mixture of two stereoisomers, each possessing distinct and opposing activities at opioid receptors. The dextrorotatory d-isomer acts as a potent opioid agonist, responsible for the analgesic properties of the racemate, while the levorotatory l-isomer functions as an opioid antagonist.[1][2] This inherent combination of agonist and antagonist activity within a single compound has positioned this compound as a molecule of interest for potentially achieving analgesia with a reduced side-effect profile, including a lower liability for abuse and physical dependence, compared to conventional opioid agonists.[1][2]

This technical guide provides a comprehensive overview of the pharmacology of this compound and its individual stereoisomers. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, receptor binding characteristics, functional activity, and in vivo effects. The guide includes a compilation of available quantitative data, detailed experimental protocols for key pharmacological assays, and visual representations of relevant signaling pathways and experimental workflows.

Stereochemistry

The distinct pharmacological actions of this compound's stereoisomers are a direct consequence of their three-dimensional arrangement. The agonist and antagonist properties are conferred by the specific spatial orientation of the molecule, which dictates its interaction with the chiral environment of opioid receptors.

-

d-Picenadol ((+)-Picenadol or LY136596): This enantiomer is the agonist component of the racemic mixture. Its absolute configuration has been determined to be (3R, 4R) .[3]

-

l-Picenadol ((-)-Picenadol or LY136595): This enantiomer is the antagonist component. Its absolute configuration is (3S, 4S) .

The racemic mixture, this compound (LY150720), therefore, consists of an equimolar combination of the (3R, 4R)-agonist and the (3S, 4S)-antagonist.

Pharmacology

The overall pharmacological effect of racemic this compound is a composite of the individual actions of its stereoisomers. The d-isomer provides the analgesic efficacy through agonism at opioid receptors, while the l-isomer concurrently acts as an antagonist, which may modulate the agonist's effects and potentially mitigate some of the undesirable side effects associated with unopposed opioid agonism.

Receptor Binding Affinity

Functional Activity

The functional consequences of receptor binding are stereospecific. The d-isomer behaves as a pure µ-opioid agonist, initiating the intracellular signaling cascade that leads to analgesia. In contrast, the l-isomer acts as a µ-opioid antagonist, competitively blocking the receptor and preventing its activation by agonists.

The antagonist potency of the l-isomer has been quantified using the Schild analysis, yielding a pA2 value of 5.67 . This value provides a measure of the concentration of the antagonist required to produce a two-fold rightward shift in the dose-response curve of an agonist.

In Vivo Analgesic Effects

The analgesic properties of this compound are primarily attributed to the d-isomer. In various animal models of pain, racemic this compound has demonstrated analgesic efficacy. For instance, in the mouse writhing and rat tail heat tests, the analgesic potency of this compound is estimated to be approximately one-third that of morphine.

In the electric shock titration test in squirrel monkeys, both this compound and its d-isomer produced dose-related increases in the shock intensity that the animals would tolerate. This antinociceptive effect was blocked by the opioid antagonist naloxone, confirming the opioid-mediated mechanism of action. The l-isomer, when administered alone, did not produce any analgesic effect but was shown to antagonize the effects of morphine in a dose-dependent manner.

Data Presentation

The following tables summarize the available quantitative and qualitative pharmacological data for this compound and its stereoisomers.

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki) | Notes |

| Racemic this compound | µ (Mu) | High | Specific Ki value not available. |

| δ (Delta) | High | Specific Ki value not available. | |

| κ (Kappa) | Low | Specific Ki value not available. | |

| d-Picenadol (Agonist) | µ (Mu) | High (presumed) | Specific Ki value not available. |

| δ (Delta) | High (presumed) | Specific Ki value not available. | |

| κ (Kappa) | Low (presumed) | Specific Ki value not available. | |

| l-Picenadol (Antagonist) | µ (Mu) | High (presumed) | Specific Ki value not available. |

| δ (Delta) | High (presumed) | Specific Ki value not available. | |

| κ (Kappa) | Low (presumed) | Specific Ki value not available. |

Table 2: In Vitro Functional Activity

| Compound | Assay | Receptor | Activity | Potency |

| d-Picenadol (Agonist) | Guinea Pig Ileum | µ-Opioid | Agonist | Potent |

| l-Picenadol (Antagonist) | Guinea Pig Ileum | µ-Opioid | Antagonist | pA2 = 5.67 |

| Racemic this compound | Guinea Pig Ileum | µ-Opioid | Mixed Agonist-Antagonist | - |

Table 3: In Vivo Analgesic Potency

| Compound | Animal Model | Test | ED50 / Effective Dose |

| Racemic this compound | Mouse/Rat | Writhing/Tail Heat | ~3 times less potent than morphine |

| d-Picenadol (Agonist) | Squirrel Monkey | Electric Shock Titration | 0.3 - 3.0 mg/kg (dose-related increase in shock tolerance) |

| Racemic this compound | Squirrel Monkey | Electric Shock Titration | 0.1 - 17.5 mg/kg (dose-related increase in shock tolerance) |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological characterization of this compound stereoisomers.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound stereoisomers for µ, δ, and κ opioid receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Tissue Preparation: Rat or guinea pig brain tissue, or cell lines expressing recombinant human opioid receptors (e.g., CHO or HEK293 cells).

-

Radioligands:

-

For µ-receptors: [3H]DAMGO (a selective µ-agonist)

-

For δ-receptors: [3H]DPDPE (a selective δ-agonist)

-

For κ-receptors: [3H]U69,593 (a selective κ-agonist)

-

-

Unlabeled Ligands: d-Picenadol, l-Picenadol, racemic this compound, and a non-specific binding control (e.g., a high concentration of naloxone).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation: a. Homogenize brain tissue or cells in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Competition Binding Assay: a. In a 96-well plate, add the following to triplicate wells:

- Total Binding: Assay buffer.

- Non-specific Binding: A saturating concentration of naloxone (e.g., 10 µM).

- Competition: A range of concentrations of the test compound (d-Picenadol, l-Picenadol, or racemic this compound). b. Add the appropriate radioligand at a concentration close to its Kd value. c. Add the prepared membrane suspension to each well. d. Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Bioassay for Agonist and Antagonist Activity

Objective: To functionally characterize the agonist properties of d-Picenadol and the antagonist properties of l-Picenadol at the µ-opioid receptor.

Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Drugs: d-Picenadol, l-Picenadol, a standard µ-opioid agonist (e.g., morphine), and an antagonist for control (e.g., naloxone).

-

Equipment: Organ bath, isometric force transducer, data acquisition system, and electrical field stimulator.

Procedure:

-

Tissue Preparation: a. Euthanize a guinea pig and isolate a segment of the terminal ileum. b. Prepare a longitudinal muscle-myenteric plexus (LMMP) preparation by stripping away the mucosal and circular muscle layers. c. Mount the LMMP strip in an organ bath containing Tyrode's solution under a resting tension of 1 g. d. Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Electrical Field Stimulation: a. Stimulate the tissue transmurally with platinum electrodes using square-wave pulses (e.g., 0.5 ms duration, supramaximal voltage) at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.

-

Agonist Activity of d-Picenadol: a. Once stable twitch responses are obtained, add cumulative concentrations of d-Picenadol to the organ bath. b. Record the inhibition of the electrically evoked twitch contractions. c. Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximum inhibition).

-

Antagonist Activity of l-Picenadol (Schild Analysis): a. Obtain a control concentration-response curve for a standard agonist (e.g., morphine). b. Wash the tissue and incubate with a known concentration of l-Picenadol for a predetermined equilibration period (e.g., 30 minutes). c. In the presence of l-Picenadol, re-determine the concentration-response curve for the agonist. d. Repeat this process with increasing concentrations of l-Picenadol. e. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each antagonist concentration. f. Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. g. The x-intercept of the linear regression line provides the pA2 value.

Mouse Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of this compound and its d-isomer.

Materials:

-

Animals: Male Swiss Webster mice (20-25 g).

-

Drugs: d-Picenadol, racemic this compound, a standard opioid analgesic (e.g., morphine), and vehicle control (e.g., saline).

-

Equipment: Hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C) and a timer.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Baseline Latency: a. Place each mouse individually on the hot plate and start the timer. b. Record the latency (in seconds) for the first sign of nociception, which can be either paw licking or jumping. c. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established, and any mouse not responding within this time is removed and assigned the cut-off latency.

-

Drug Administration: a. Administer the test compounds (d-Picenadol, racemic this compound), standard drug (morphine), or vehicle to different groups of mice via a specified route (e.g., subcutaneous or intraperitoneal).

-

Post-treatment Latency: a. At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: a. Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 . b. Construct dose-response curves at the time of peak effect and calculate the ED50 value (the dose that produces 50% of the maximum possible effect).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound stereoisomers at the µ-opioid receptor and the general workflows for the key experimental assays described above.

Caption: Signaling pathways of this compound stereoisomers at the µ-opioid receptor.

Caption: Experimental workflows for key in vitro pharmacological assays.

References

Picenadol's In Vivo Agonist-Antagonist Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a centrally acting opioid analgesic with a unique mixed agonist-antagonist profile. Structurally a 4-phenylpiperidine derivative, it is a racemic mixture of two stereoisomers with distinct pharmacological activities. The (+)-enantiomer (d-isomer) is a potent agonist primarily at the µ-opioid receptor, responsible for the compound's analgesic effects. Conversely, the (-)-enantiomer (l-isomer) acts as an opioid antagonist. This intrinsic combination of agonist and antagonist properties within a single compound has been investigated for its potential to provide effective pain relief with a reduced liability for common opioid-related side effects, such as respiratory depression and physical dependence.[1] This technical guide provides an in-depth overview of the in vivo agonist-antagonist properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative In Vivo Pharmacology

The analgesic and antagonist effects of this compound and its isomers have been characterized in various animal models. The following tables summarize the key quantitative data from these in vivo studies.

| Compound | Test Animal | Analgesic Assay | Agonist Potency (ED50) | Relative Potency |

| This compound (racemate) | Mouse | Writhing Test | Not explicitly stated | ~1/3 that of morphine[1] |

| This compound (racemate) | Rat | Tail Heat Test | Not explicitly stated | ~1/3 that of morphine[1] |

| d-isomer (LY136596) | Squirrel Monkey | Electric Shock Titration | Dose-dependent increase in shock intensity (0.3-3.0 mg/kg)[2] | - |

| Compound | Test Animal | Antagonist Assay | Antagonist Potency (pA2) | Relative Potency |

| This compound (racemate) | - | - | Weak antagonist activity | - |

| l-isomer (LY136595) | Squirrel Monkey | Electric Shock Titration (vs. d-isomer) | Apparent pA2 = 5.67 ± 0.07[2] | Antagonist potency is ~1/10 that of nalorphine |

Experimental Protocols

Acetic Acid-Induced Writhing Test (Mouse)

This visceral pain model is used to evaluate the efficacy of peripherally and centrally acting analgesics.

Methodology:

-

Animals: Male Swiss-Webster mice (or a similar strain) are typically used.

-

Acclimation: Animals are allowed to acclimate to the testing environment.

-

Drug Administration: this compound or a reference compound (e.g., morphine) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses. A vehicle control group receives an injection of the drug's solvent.

-

Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: Immediately following the acetic acid injection, mice are placed in an observation chamber, and the number of writhes is counted for a set period, typically 10-20 minutes.

-

Data Analysis: The percentage of inhibition of writhing for each drug-treated group is calculated relative to the vehicle control group. The ED50 (the dose that produces 50% of the maximum possible effect) can then be determined from the dose-response curve.

Tail-Flick/Tail-Heat Test (Rat)

This assay assesses the central analgesic activity of compounds by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Acclimation: Rats are gently restrained, often in a specialized device, allowing the tail to be exposed.

-

Baseline Latency: A baseline tail-flick latency is determined by applying a focused beam of radiant heat to the ventral surface of the tail. The time taken for the rat to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Drug Administration: this compound or a reference analgesic is administered (e.g., s.c. or i.p.).

-

Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), the tail-flick latency is re-measured.

-

Data Analysis: The increase in tail-flick latency compared to the baseline measurement is calculated. The data are often expressed as the percentage of the maximum possible effect (%MPE). Dose-response curves are then generated to determine the ED50.

Electric Shock Titration (Squirrel Monkey)

This operant conditioning model provides a quantitative measure of a drug's effect on the perception of a painful stimulus.

Methodology:

-

Animals: Squirrel monkeys are trained to respond to a schedule of electric shock presentation.

-

Apparatus: Monkeys are placed in a chamber equipped with a lever and electrodes for delivering a brief electric shock.

-

Training: The monkeys are trained to press a lever to briefly terminate a series of electric shocks that gradually increase in intensity. This allows the monkey to "titrate" the shock intensity to a tolerable level.

-

Drug Administration: this compound's d-isomer (agonist) and l-isomer (antagonist) are administered, typically intramuscularly (i.m.).

-

Testing: Following drug administration, the monkeys are placed in the experimental chamber, and the intensity at which they maintain the shock is recorded. An increase in the maintained shock intensity is indicative of an analgesic effect.

-

Data Analysis: For agonist testing, dose-response curves are constructed by plotting the dose of the agonist against the change in the median shock level. For antagonist testing, the agonist is administered in the presence of varying doses of the antagonist. The resulting rightward shift in the agonist's dose-response curve is used to calculate the antagonist's potency, often expressed as a pA2 value.

Assessment of Respiratory Depression

Respiratory depression is a critical side effect of opioid agonists. In vivo assessment in animal models is crucial for evaluating the safety profile of new analgesics.

Methodology (Whole-Body Plethysmography):

-

Animals: Mice or rats are used.

-

Apparatus: Animals are placed in a sealed plethysmography chamber that allows for the continuous and non-invasive measurement of respiratory parameters.

-

Acclimation: Animals are allowed to acclimate to the chamber.

-

Baseline Measurement: Baseline respiratory rate, tidal volume, and minute ventilation are recorded.

-

Drug Administration: The test compound is administered.

-

Post-Treatment Measurement: Respiratory parameters are continuously monitored for a defined period after drug administration.

-

Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between drug-treated and vehicle-treated groups. A significant decrease in respiratory rate and/or minute ventilation is indicative of respiratory depression.

Methodology (Pulse Oximetry):

-

Animals: Rodents are commonly used.

-

Apparatus: A pulse oximeter with a sensor is attached to a peripheral site on the animal (e.g., paw or tail) to measure arterial oxygen saturation (SpO2) and heart rate.

-

Baseline Measurement: Baseline SpO2 is recorded.

-

Drug Administration: The opioid is administered.

-

Post-Treatment Measurement: SpO2 is monitored continuously or at frequent intervals.

-

Data Analysis: A significant decrease in SpO2 indicates respiratory depression.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Agonist Signaling

The d-isomer of this compound exerts its analgesic effects through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Caption: Mu-opioid receptor agonist signaling pathway.

Delta-Opioid Receptor Antagonist Action

The l-isomer of this compound functions as a delta-opioid receptor antagonist. Antagonists bind to the receptor but do not elicit a biological response, thereby blocking the action of endogenous or exogenous agonists.

Caption: Mechanism of delta-opioid receptor antagonism.

In Vivo Analgesic Assay Workflow

The following diagram illustrates a typical workflow for assessing the analgesic properties of a compound like this compound in a preclinical setting.

Caption: Workflow for in vivo analgesic testing.

Conclusion

This compound's in vivo pharmacological profile is characterized by a unique interplay of its constituent isomers. The d-isomer provides µ-opioid receptor-mediated analgesia, while the l-isomer contributes opioid antagonist activity, primarily at the delta-opioid receptor. This mixed agonist-antagonist action has been hypothesized to offer a therapeutic advantage by potentially mitigating some of the undesirable side effects associated with pure opioid agonists. The quantitative data from preclinical studies in various animal models, utilizing established analgesic assays, support this compound's efficacy as an analgesic. Further research and clinical evaluation are necessary to fully elucidate the clinical implications of its distinct mechanism of action. This technical guide provides a foundational understanding of this compound's in vivo properties for professionals in the field of pharmacology and drug development.

References

Picenadol: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a unique, centrally acting opioid analgesic characterized by its mixed agonist-antagonist properties. Structurally a 4-phenylpiperidine derivative, it exists as a racemic mixture of two enantiomers with distinct pharmacological activities. The (+)-enantiomer is a potent agonist at the µ-opioid receptor, while the (-)-enantiomer acts as an opioid antagonist.[1][2][3] This duality confers a pharmacological profile that includes effective analgesia with a potentially lower risk of abuse and other opioid-related side effects. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Pharmacokinetics

The study of this compound's absorption, distribution, metabolism, and excretion (ADME) reveals a stereoselective disposition in humans. The antagonist (-)-enantiomer is preferentially metabolized over the agonist (+)-enantiomer.

Quantitative Pharmacokinetic Data

While comprehensive human pharmacokinetic data for this compound is limited in publicly available literature, a key study using radiolabeled this compound provides some insight into its disposition.

| Parameter | Route of Administration | Value | Species | Notes |

| Half-life (t½) | Intramuscular & Oral | 3.5 hours (unchanged drug) | Human | Half-life of total radioactivity was 6 hours. |

| Metabolism | Intramuscular & Oral | Extensively metabolized. | Human | Major metabolite is this compound glucuronide (~35% of plasma radioactivity). Other metabolites include this compound sulfate and N-desmethylthis compound sulfate. |

| Excretion | Intramuscular & Oral | >90% of radioactivity excreted in urine. | Human | Only about 1% of the administered dose is excreted as unchanged this compound. |

| Plasma Protein Binding | - | Data not available | - | - |

| Bioavailability | - | Data not available | - | - |

| Cmax (Peak Plasma Concentration) | - | Data not available | - | - |

| Tmax (Time to Peak Plasma Concentration) | - | Data not available | - | - |

| AUC (Area Under the Curve) | - | Data not available | - | - |

Note: The table above is incomplete due to the limited availability of quantitative pharmacokinetic parameters in the reviewed literature. The full text of the primary human pharmacokinetic study by Franz et al. (1990) would be required for a complete dataset.

Pharmacodynamics

This compound's pharmacodynamic effects are a direct result of the interplay between its agonist and antagonist enantiomers at opioid receptors.

Opioid Receptor Binding Affinity

This compound exhibits a high affinity for µ- and δ-opioid receptors, with a markedly lower affinity for the κ-opioid receptor.[1] This profile is distinct from many other mixed agonist-antagonist opioids.

| Receptor Subtype | Binding Affinity (Ki) | Enantiomer | Species |

| µ-opioid (MOR) | Data not available | Racemate, (+)-isomer, (-)-isomer | - |

| δ-opioid (DOR) | Data not available | Racemate, (+)-isomer, (-)-isomer | - |

| κ-opioid (KOR) | Data not available | Racemate, (+)-isomer, (-)-isomer | - |

In Vivo Analgesic Activity

Preclinical studies have established the analgesic efficacy of this compound. In rodent models, its potency is estimated to be approximately one-third that of morphine.[1]

| Animal Model | Test | This compound (Dose Range) | Comparator | Observations |

| Mouse | Writhing Test | - | Morphine | This compound demonstrated analgesic activity. |

| Rat | Tail Heat Test | - | Morphine | This compound demonstrated analgesic activity. |

| Squirrel Monkey | Electric Shock Titration | 0.1-17.5 mg/kg | Morphine (0.3-5.6 mg/kg) | This compound produced dose-related increases in the shock intensity tolerated by the animals. |

Signaling Pathways and Experimental Workflows

This compound's Dual Agonist-Antagonist Action at the µ-Opioid Receptor

The following diagram illustrates the differential effects of this compound's enantiomers on the µ-opioid receptor and the subsequent intracellular signaling cascade.

Caption: Dual action of this compound's enantiomers on the µ-opioid receptor signaling pathway.

Experimental Workflow for Assessing Analgesic Activity (Hot-Plate Test)

This diagram outlines a typical experimental workflow for evaluating the analgesic efficacy of this compound using the hot-plate test in a rodent model.

Caption: Workflow for the in vivo assessment of this compound's analgesic effect using the hot-plate test.

Detailed Experimental Protocols

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its enantiomers for the µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the human opioid receptors (µ, δ, and κ).

-

Radioligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

This compound (racemate, (+)-isomer, and (-)-isomer) at various concentrations.

-

Naloxone (for determination of non-specific binding).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or its enantiomers. A set of wells containing the radioligand and a high concentration of naloxone is used to determine non-specific binding. A set of wells with only the radioligand and membranes serves as the control for total binding.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity: Hot-Plate Test

Objective: To assess the analgesic effect of this compound in a rodent model of thermal pain.

Materials:

-

Male Swiss-Webster mice (20-25 g).

-

This compound solution at various doses.

-

Vehicle control (e.g., saline).

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

-

Acclimatization: Acclimatize the mice to the laboratory environment for at least one hour before the experiment.

-

Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the predetermined doses of this compound or the vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

-

Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves can then be generated to determine the ED50 of this compound.

Conclusion

This compound presents a complex and intriguing pharmacological profile as a mixed agonist-antagonist opioid analgesic. Its stereospecific pharmacokinetics and pharmacodynamics underscore the importance of chiral considerations in drug development. While the available data provides a foundational understanding of its properties, further research is needed to fully elucidate its clinical potential. Specifically, the public availability of comprehensive human pharmacokinetic data and detailed receptor binding affinities would be invaluable for a complete characterization of this compound. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals interested in further exploring this compound and other next-generation analgesics.

References

Picenadol's Interaction with the µ-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Picenadol, a 4-phenylpiperidine derivative developed by Eli Lilly in the 1970s, presents a distinct mechanism of action among opioid analgesics.[2] Its analgesic effect is primarily mediated by the agonistic action of its d-isomer at the µ-opioid receptor, while the l-isomer concurrently antagonizes this receptor.[1] This intrinsic combination of agonist and antagonist activity within a single racemic compound suggests a potential for a wider therapeutic window and a reduced side-effect profile compared to conventional opioid agonists. This compound has demonstrated high affinity for both µ and delta-opioid receptors, with a markedly lower affinity for the kappa-opioid receptor.[1]

Quantitative Data

Extensive literature searches did not yield specific in vitro quantitative data (e.g., Ki, EC50, IC50) for this compound or its individual enantiomers at the µ-opioid receptor. The available quantitative data is limited to an in vivo study that determined the antagonist potency of the l-isomer.

Table 1: In Vivo Antagonist Activity of l-Picenadol at the µ-Opioid Receptor

| Compound | Parameter | Value | Species | Assay | Reference |

| l-Picenadol (LY136595) | Apparent pA2 | 5.67 ± 0.07 | Squirrel Monkey | Electric Shock Titration |

The apparent pA2 value is a measure of the potency of a competitive antagonist in vivo. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways

The interaction of this compound's enantiomers with the µ-opioid receptor initiates distinct downstream signaling cascades. The d-agonist isomer activates the canonical G-protein signaling pathway, leading to analgesia. The l-antagonist isomer competitively blocks this activation.

Agonist-Mediated G-protein Signaling Pathway

The d-isomer of this compound, upon binding to the µ-opioid receptor, induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The net effect of these events is a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

Caption: Agonist (d-Picenadol) signaling at the µ-opioid receptor.

Antagonist Interaction

The l-isomer of this compound is a competitive antagonist at the µ-opioid receptor. It binds to the same site as the agonist but does not induce the conformational change necessary for G-protein activation. By occupying the receptor, it prevents the binding and subsequent signaling of the d-isomer or other endogenous or exogenous opioids.

Caption: Competitive antagonism by l-Picenadol at the µ-opioid receptor.

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed, generalized methodologies for key in vitro assays used to characterize the interaction of ligands with the µ-opioid receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the µ-opioid receptor.

Objective: To measure the displacement of a radiolabeled ligand from the µ-opioid receptor by this compound or its enantiomers.

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO)

-

Unlabeled this compound and its enantiomers

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Nonspecific binding control (e.g., Naloxone)

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound and its enantiomers.

-

In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted unlabeled ligands.

-

To determine nonspecific binding, add a high concentration of an unlabeled opioid antagonist (e.g., naloxone) to a set of wells.

-

To determine total binding, add only the radiolabeled ligand and buffer.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting nonspecific binding from total binding.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins coupled to the µ-opioid receptor.

Objective: To quantify the stimulation of [³⁵S]GTPγS binding to G-proteins by d-Picenadol.

Materials:

-

Cell membranes expressing the µ-opioid receptor and associated G-proteins

-

[³⁵S]GTPγS

-

GDP

-

d-Picenadol

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Unlabeled GTPγS for nonspecific binding

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of d-Picenadol.

-

In a 96-well plate, add assay buffer, GDP, and the diluted d-Picenadol.

-

Add the cell membrane preparation to each well.

-

Pre-incubate the plate to allow for ligand binding.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

To determine nonspecific binding, add a high concentration of unlabeled GTPγS to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Calculate the net agonist-stimulated binding and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect).

Caption: Workflow for a [³⁵S]GTPγS binding assay.

cAMP Inhibition Assay

This is another functional assay that measures the downstream effect of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Objective: To measure the inhibition of forskolin-stimulated cAMP production by d-Picenadol.

Materials:

-

Whole cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells)

-

d-Picenadol

-

Forskolin (an adenylyl cyclase activator)

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

-

Cell culture medium and plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of d-Picenadol.

-

Pre-treat the cells with the diluted d-Picenadol for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and determine the IC50 (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) and the maximal inhibition.

Caption: Workflow for a cAMP inhibition assay.

Conclusion

This compound's unique pharmacological profile as a racemic mixture of a µ-opioid receptor agonist and antagonist warrants further investigation. While historical data confirms its mixed-action nature and high affinity for the µ-opioid receptor, a significant gap exists in the availability of specific in vitro quantitative data. The experimental protocols detailed in this guide provide a framework for researchers to conduct such studies, which would be invaluable for a more complete understanding of this compound's mechanism of action and for the development of future analgesics with improved safety profiles. The elucidation of precise binding affinities and functional potencies would allow for a more nuanced understanding of the interplay between its enantiomers at the molecular level and could inform the design of novel biased or partial agonists.

References

An In-depth Technical Guide to the Discovery and History of Picenadol (LY-97435)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol (LY-97435) is a unique, centrally acting opioid analgesic developed by Eli Lilly and Company in the 1970s. It is a racemic mixture of a 4-phenylpiperidine derivative, with its distinct pharmacological profile arising from the opposing activities of its enantiomers. The dextrorotatory isomer, (+)-picenadol (LY136596), is a potent µ-opioid receptor agonist, while the levorotatory isomer, (-)-picenadol (LY136595), acts as a µ-opioid receptor antagonist. This intrinsic combination classifies this compound as a mixed agonist-antagonist, a characteristic that was explored for its potential to provide effective analgesia with a reduced liability for abuse and other opioid-related side effects. Preclinical studies demonstrated its analgesic efficacy in various animal models, and it underwent clinical evaluation for postoperative pain. Despite showing analgesic effects comparable to existing opioids, this compound was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, pharmacokinetics, and clinical evaluation of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow.

Discovery and History

This compound (LY-97435) emerged from the drug development programs at Eli Lilly and Company during the 1970s, a period of intense research into synthetic opioids with improved safety profiles over traditional narcotics like morphine. The primary goal was to develop an analgesic with a lower potential for abuse, respiratory depression, and constipation.

The key innovative aspect of this compound lies in its stereochemistry. It was discovered to be a racemic mixture where the two enantiomers possess opposing pharmacological activities. The (+)-enantiomer is the active analgesic component, acting as a pure µ-opioid agonist, while the (-)-enantiomer is a µ-opioid antagonist. This unique property means that the racemic mixture functions as a mixed agonist-antagonist, theoretically offering a ceiling effect on respiratory depression and a lower abuse potential compared to pure opioid agonists.

This compound was investigated for various applications, including dental and post-operative pain, but ultimately, its development did not proceed to commercialization.

Pharmacology

Mechanism of Action

This compound's pharmacological effects are a direct consequence of the dual and opposing actions of its stereoisomers at the µ-opioid receptor.

-

(+)-Picenadol (LY136596): This enantiomer is a potent agonist at the µ-opioid receptor. Upon binding, it initiates the canonical G-protein coupled receptor (GPCR) signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). The net effect is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.

-

(-)-Picenadol (LY136595): This enantiomer acts as an antagonist at the µ-opioid receptor. It binds to the receptor but does not elicit a downstream signaling response. By occupying the receptor, it competitively inhibits the binding of agonists, including its own agonist enantiomer, (+)-picenadol.

The racemic mixture, therefore, exhibits a complex pharmacological profile. The agonist activity of (+)-picenadol provides analgesia, while the antagonist activity of (-)-picenadol is thought to limit the maximal effect of the agonist, potentially mitigating some of the undesirable effects such as respiratory depression and abuse liability.

Receptor Binding Affinity

This compound demonstrates a high affinity for µ (mu) and δ (delta) opioid receptors, with a markedly lower affinity for the κ (kappa) opioid receptor.[1] This receptor binding profile is significant as κ-opioid receptor activation is associated with undesirable side effects such as dysphoria and hallucinations, which are less of a concern with this compound.

Table 1: Opioid Receptor Binding Affinity of this compound

| Compound | Receptor | Affinity (Qualitative) |

| This compound (racemic) | µ (mu) | High[1] |

| δ (delta) | High[1] | |

| κ (kappa) | Low[1] |

Specific Ki or IC50 values for this compound and its enantiomers were not available in the reviewed literature.

Preclinical Analgesic Efficacy

This compound has demonstrated significant analgesic activity in various preclinical models of pain. In the mouse writhing and rat tail heat tests, the analgesic potency of this compound is estimated to be approximately one-third that of morphine.[1]

Table 2: Preclinical Analgesic Potency of this compound

| Test | Species | Route of Administration | Relative Potency (vs. Morphine) |

| Acetic Acid-Induced Writhing | Mouse | Not Specified | ~1/3 |

| Tail Heat | Rat | Not Specified | ~1/3 |

Specific ED50 values were not available in the reviewed literature.

Pharmacokinetics

The disposition of racemic this compound in humans has been found to be stereoselective. Studies indicate that the (-)-picenadol enantiomer is metabolized preferentially over the (+)-enantiomer.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

| Parameter | Route | Dose | (+)-Picenadol | (-)-Picenadol |

| Cmax (ng/mL) | Oral | 50 mg | Data not available | Data not available |

| Tmax (hr) | Oral | 50 mg | Data not available | Data not available |

| t1/2 (hr) | Oral | 50 mg | Data not available | Data not available |

| AUC (ng·hr/mL) | Oral | 50 mg | Data not available | Data not available |

| Bioavailability (%) | Oral | 50 mg | Data not available | Data not available |

While a study on the disposition in humans was identified, specific pharmacokinetic parameter values were not available in the reviewed abstract.

Table 4: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Dose | Cmax | Tmax | t1/2 | Bioavailability |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Pharmacokinetic data for preclinical species were not available in the reviewed literature.

Clinical Efficacy and Safety

This compound was evaluated in clinical trials for the management of postoperative pain. These studies compared its analgesic efficacy and safety to that of other established analgesics and placebo.

Postoperative Pain

In a study of patients with moderate to severe postoperative pain, a single 30 mg oral dose of this compound was found to be more effective than placebo. The efficacy was assessed based on the sum of pain intensity differences (SPID) and total pain relief (TOTPAR).

Table 5: Clinical Efficacy of Oral this compound in Postoperative Pain

| Treatment | Dose (oral) | N | Mean SPID | Mean TOTPAR |

| This compound | 30 mg | Data not available | Statistically superior to placebo | Statistically superior to placebo |

| Placebo | - | Data not available | Data not available | Data not available |

Specific mean SPID and TOTPAR values were not available in the reviewed abstract.

Adverse Effects

Clinical trials have provided some insight into the side effect profile of this compound. In a study comparing a 50 mg intramuscular dose of this compound to pethidine and placebo, patients receiving this compound experienced a higher incidence of certain central nervous system effects.

Table 6: Incidence of Adverse Events with Intramuscular this compound (50 mg) in Postoperative Pain

| Adverse Event | This compound (50 mg) | Pethidine | Placebo |

| Somnolence | Higher than placebo | Higher than placebo | Data not available |

| Confusion | 30% | Data not available | Data not available |

| Speech Disorders | 30% | Data not available | Data not available |

| Tremors | 25% | Data not available | Data not available |

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype (µ, δ, or κ).

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U-69,593 for κ).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone at a high concentration).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetic Acid-Induced Writhing Test (Mouse)

Objective: To assess the peripheral analgesic activity of a test compound.

Materials:

-

Male albino mice.

-

Test compound (this compound) at various doses.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., a standard analgesic like morphine).

-

0.6% acetic acid solution.

-

Observation chambers.

Procedure:

-

Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally or orally).

-

After a predetermined time for drug absorption (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions, stretching of hind limbs) for a set duration (e.g., 10-15 minutes).

-

Calculate the percentage of inhibition of writhing for each dose of the test compound compared to the vehicle control group.

-

Determine the dose that produces 50% inhibition of writhing (ED50).

Tail-Flick Test (Rat)

Objective: To assess the central analgesic activity of a test compound.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Test compound (this compound) at various doses.

-

Vehicle control.

-

Positive control.

-

Tail-flick apparatus with a radiant heat source.

Procedure:

-

Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the tail and measuring the time until the rat flicks its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Administer the test compound, vehicle, or positive control.

-

At various time points after administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

-

Calculate the maximum possible effect (%MPE) for each dose at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Determine the dose that produces 50% of the maximum possible effect (ED50).

Visualizations

Caption: µ-Opioid Receptor Signaling Pathway of (+)-Picenadol.

Caption: Preclinical to Clinical Workflow for Analgesic Drug Development.

References

An In-Depth Technical Guide to the Racemic Mixture Properties of Picenadol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a centrally acting opioid analgesic that belongs to the 4-phenylpiperidine class of compounds. Developed by Eli Lilly in the 1970s, it possesses a unique pharmacological profile stemming from its nature as a racemic mixture. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and distinct pharmacological properties of this compound and its constituent enantiomers, with a focus on quantitative data and detailed experimental methodologies.

This compound's defining characteristic is that it is composed of two enantiomers with opposing effects at the µ-opioid receptor. The (+)-enantiomer, specifically the (3R,4R) isomer, is a potent agonist at the µ-opioid receptor, responsible for the analgesic effects of the racemic mixture.[1] Conversely, the (-)-enantiomer, the (3S,4S) isomer, acts as a µ-opioid receptor antagonist.[1] This inherent combination of agonist and antagonist activity within a single racemic compound results in a mixed agonist-antagonist profile, which has been suggested to confer a lower abuse potential compared to pure opioid agonists.

Synthesis and Chiral Resolution

The synthesis of racemic this compound, chemically named 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol, involves a multi-step process. While specific, detailed industrial synthesis protocols are proprietary, the general approach described in the literature involves the synthesis of a substituted piperidine ring followed by the introduction of the phenolic moiety.

Experimental Protocol: Synthesis of Racemic this compound (General Approach)

A common synthetic route for 4-arylpiperidines like this compound starts with a suitable piperidone derivative. The synthesis can be conceptualized in the following key stages:

-

Formation of the Piperidine Ring: This can be achieved through various methods, including the Mannich reaction or by utilizing pre-formed piperidine synthons.

-

Introduction of the Propyl and Methyl Groups: Alkylation reactions are employed to introduce the propyl group at the 4-position and the methyl group at the 3-position of the piperidine ring. Stereochemical control at this stage is crucial for the final product.

-

Arylation: The 4-aryl group (3-hydroxyphenyl) is typically introduced via a Grignard reaction or other organometallic addition to the 4-piperidone intermediate.

-

N-methylation: The final step involves the methylation of the piperidine nitrogen to yield this compound.

Chiral Resolution of this compound Enantiomers

The separation of the racemic mixture into its individual enantiomers is essential for characterizing their distinct pharmacological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this purpose.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), is typically effective for separating amine-containing enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic compounds like this compound.

-

Detection: UV detection at a wavelength where the phenol chromophore absorbs, typically around 280 nm.

-

Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers.

Mandatory Visualization: Chiral Resolution Workflow

Caption: Workflow for the separation of this compound enantiomers using chiral HPLC.

Pharmacological Properties

The unique pharmacological profile of racemic this compound is a direct consequence of the opposing actions of its enantiomers.

Opioid Receptor Binding Affinity

This compound and its enantiomers exhibit a high affinity for µ- and δ-opioid receptors, with a markedly lower affinity for the κ-opioid receptor.[1] This receptor binding profile distinguishes it from many other mixed agonist-antagonist opioids.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and its Enantiomers

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Racemic this compound | Data not available | Data not available | Data not available |

| (+)-Picenadol (Agonist) | Data not available | Data not available | Data not available |

| (-)-Picenadol (Antagonist) | Data not available | Data not available | Data not available |

Experimental Protocol: In Vitro Opioid Receptor Binding Assay

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK cells) stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligand: A radiolabeled ligand with high affinity for the specific opioid receptor subtype is used (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

-

Competition Assay: Increasing concentrations of the test compound (racemic this compound or its enantiomers) are incubated with the cell membranes and the radioligand.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity

The analgesic efficacy of racemic this compound and its agonist enantiomer has been evaluated in various animal models of pain.

Table 2: Analgesic Potency of this compound and its Enantiomers

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |

| Racemic this compound | Mouse Writhing Test | Not specified | ~1/3 potency of morphine |

| Racemic this compound | Rat Tail Heat Test | Not specified | ~1/3 potency of morphine |

| (+)-Picenadol (Agonist) | Squirrel Monkey Electric Shock Titration | Not specified | Dose-dependent increase in shock intensity |

| (-)-Picenadol (Antagonist) | Squirrel Monkey Electric Shock Titration | Not specified | No analgesic effect |

Note: Specific ED50 values can vary depending on the experimental conditions. The analgesic potency of this compound is estimated to be one-third that of morphine in the mouse writhing and rat tail heat tests.[1]

Experimental Protocol: Hot Plate Test for Analgesic Activity

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Animals: Mice or rats are used as subjects.

-

Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

-

Drug Administration: The test compound is administered at various doses prior to the test. A baseline latency is determined before drug administration.

-

Data Analysis: The increase in reaction time after drug administration is measured. The ED50, the dose that produces a maximal possible effect in 50% of the animals, is calculated.

Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist, they primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling cascades. The differential activation of these pathways by the enantiomers of this compound is key to their distinct pharmacological effects.

Mandatory Visualization: Opioid Receptor Signaling Pathways

Caption: Differential signaling pathways of this compound's enantiomers at the µ-opioid receptor.

Conclusion

This compound represents a fascinating example of stereopharmacology, where the racemic mixture exhibits a complex pharmacological profile derived from the opposing actions of its enantiomers. The (+)-enantiomer provides analgesia through µ-opioid receptor agonism, while the (-)-enantiomer acts as an antagonist. This unique combination results in a mixed agonist-antagonist profile. A thorough understanding of the synthesis, chiral separation, and distinct pharmacological and signaling properties of each enantiomer is crucial for the rational design and development of future analgesics with improved efficacy and safety profiles. Further research to elucidate the specific quantitative contributions of each enantiomer to the overall effect of the racemic mixture in various physiological and pathological contexts is warranted.

References

Picenadol: A Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical overview of the anticipated solubility and stability characteristics of Picenadol based on its chemical class and established pharmaceutical development principles. Publicly available, specific quantitative solubility and stability data for this compound is limited. The experimental protocols described herein represent standardized methodologies that would be employed in a formal preformulation and drug development program.

Introduction

This compound is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile. It is a racemic mixture, with the d-isomer acting as a potent agonist at the µ-opioid receptor and the l-isomer functioning as an opioid antagonist. This dual activity profile has generated interest in its potential for providing analgesia with a reduced liability for abuse and dependence. Understanding the solubility and stability of this compound is a critical prerequisite for its development into a safe, effective, and stable pharmaceutical product. This guide summarizes the known information and provides a framework of standard experimental protocols for the comprehensive physicochemical characterization of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and is a key parameter in the design of dosage forms. While specific quantitative solubility data for this compound in a range of solvents is not widely published, some qualitative information is available.

Data Presentation: this compound Solubility

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | [1] |

| Water | Data not available | Data not available | - |

| Ethanol | Data not available | Data not available | - |

| Methanol | Data not available | Data not available | - |

| Acetonitrile | Data not available | Data not available | - |

| 0.1 N HCl | Data not available | Data not available | - |

| Phosphate Buffer (pH 7.4) | Data not available | Data not available | - |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound hydrochloride powder

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

An excess amount of this compound hydrochloride is added to a known volume of the selected solvent in a sealed vial.

-

The vials are placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitated until equilibrium is reached (typically 24-72 hours).

-

After the incubation period, the samples are visually inspected to ensure an excess of solid material remains, confirming saturation.

-

The samples are then centrifuged at a high speed to separate the undissolved solid from the supernatant.

-

An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of this compound in the diluted supernatant is quantified using a validated HPLC method.

-

The experiment is performed in triplicate for each solvent.

Data Analysis: The solubility is calculated from the mean concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of an API is a critical quality attribute that influences its shelf-life, storage conditions, and formulation development. Stability studies are conducted to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Data Presentation: this compound Stability

| Condition | Storage Recommendation | Expected Degradation Pathways |

| Long-term Storage | Dry, dark, and at -20°C for months to years.[1] | Data not available |

| Short-term Storage | Dry, dark, and at 0-4°C for days to weeks.[1] | Data not available |

| Forced Degradation | ||

| Acidic Hydrolysis | Data not available | Potential hydrolysis of amide or ether linkages (if any). |

| Basic Hydrolysis | Data not available | Potential hydrolysis of amide or ether linkages (if any). |

| Oxidation | Data not available | Oxidation of the phenol group or other susceptible moieties. |

| Photolysis | Data not available | Degradation upon exposure to UV or visible light. |

| Thermal Stress | Data not available | Degradation at elevated temperatures. |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the drug substance. These studies are also crucial for developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

-

This compound hydrochloride powder

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-